molecular formula C11H8BrNO3 B1413918 Ethyl 3-bromo-2-cyano-4-formylbenzoate CAS No. 1805189-16-5

Ethyl 3-bromo-2-cyano-4-formylbenzoate

Cat. No.: B1413918
CAS No.: 1805189-16-5
M. Wt: 282.09 g/mol
InChI Key: GJRBOISCGZIVHF-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-cyano-4-formylbenzoate is a multifunctional aromatic ester characterized by a bromo substituent at position 3, a cyano group at position 2, and a formyl group at position 4 on the benzene ring, with an ethyl ester moiety at the carboxyl position.

Properties

IUPAC Name

ethyl 3-bromo-2-cyano-4-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-2-16-11(15)8-4-3-7(6-14)10(12)9(8)5-13/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRBOISCGZIVHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)C=O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethyl 3-bromo-2-cyano-4-formylbenzoate can be synthesized through several synthetic routes. One common method involves the bromination of ethyl 2-cyano-4-formylbenzoate using bromine in the presence of a suitable solvent . The reaction conditions typically include maintaining a controlled temperature and using a catalyst to facilitate the reaction. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 3-bromo-2-cyano-4-formylbenzoate undergoes various chemical reactions, including:

Comparison with Similar Compounds

The following analysis compares Ethyl 3-bromo-2-cyano-4-formylbenzoate with structurally or functionally related compounds, focusing on substituent effects, bioactivity, and physicochemical properties.

Functional Group Analysis
Compound Key Substituents Molecular Weight (g/mol) Bioactivity/Applications
This compound Br, CN, CHO, COOEt ~298.1 (estimated) Synthetic intermediate; potential antimicrobial/antifungal agent (inferred from analogs)
Eugenol (Table 20) OH, OCH₃, allyl chain 164.2 Antifungal, antioxidant (clove extracts)
Ethyl palmitate (Table 3) COOEt, C₁₅H₃₁ 284.5 Pheromone component in insects
Curcumin (Table 26) β-diketone, phenolic OH 368.4 Antifungal, anti-inflammatory (turmeric extracts)
6-Gingerol (Table 23) Phenolic OH, ketone, alkyl chain 294.4 Antifungal, antimicrobial (ginger extracts)


Key Observations :

  • Electron-withdrawing vs. Electron-donating Groups: Unlike eugenol or curcumin, which feature hydroxyl or methoxy groups, this compound’s bromo, cyano, and formyl substituents enhance electrophilicity, making it more reactive in nucleophilic aromatic substitution or cross-coupling reactions .
  • Bioactivity: The compound’s cyano and bromo groups are associated with enhanced antifungal activity in synthetic analogs, though direct evidence is lacking.
Physicochemical Properties
  • Solubility: The polar cyano and formyl groups may improve solubility in polar aprotic solvents (e.g., DMSO) compared to nonpolar ethyl esters like ethyl palmitate. However, bromine’s hydrophobicity could limit aqueous solubility .
  • Thermal Stability: Brominated aromatics generally exhibit higher thermal stability than hydroxylated analogs (e.g., eugenol), which degrade at lower temperatures .
Structural Characterization

Crystallographic analysis using programs like SHELX () is critical for resolving the spatial arrangement of substituents in such complex molecules. SHELX’s robustness in small-molecule refinement (e.g., handling bromine’s high electron density) makes it suitable for elucidating the target compound’s structure.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3-bromo-2-cyano-4-formylbenzoate, and how can intermediates be optimized?

  • Methodology : A stepwise approach involves bromination of a methyl-substituted benzoate precursor (e.g., ethyl 4-methyl-2-ethoxybenzoate) using N-bromosuccinimide (NBS) under controlled temperatures (40–60°C), followed by cyanation with sodium cyanide . The formyl group can be introduced via selective oxidation or Vilsmeier-Haack formylation. Solvent choice (e.g., ethyl alcohol) impacts yield and purity due to its miscibility and low residue . Intermediate characterization with 1H^1H-NMR and IR ensures correct functional group placement before proceeding.

Q. How should researchers purify and characterize this compound?

  • Methodology : Recrystallization in ethyl alcohol is effective for purification due to its polarity and evaporation efficiency . Characterization requires multi-spectral analysis:

  • NMR : 13C^{13}C-NMR identifies carbon environments (e.g., cyano at ~110 ppm, formyl at ~190 ppm).
  • IR : Confirm cyano (C≡N stretch ~2200 cm1^{-1}) and formyl (C=O stretch ~1700 cm1^{-1}) groups.
  • Mass Spectrometry : High-resolution MS verifies molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during bromination or cyanation steps?

  • Methodology : Regioselectivity in bromination can be influenced by steric and electronic factors. Computational tools (e.g., DFT calculations) predict reactive sites by analyzing electron density maps . For cyanation, kinetic vs. thermodynamic control experiments (varying temperature/reactant ratios) can resolve competing pathways. X-ray crystallography (using SHELXL ) validates positional accuracy of substituents in crystalline intermediates.

Q. What strategies optimize the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology : The bromo group is ideal for palladium-catalyzed couplings. Optimize conditions using:

  • Catalyst : Pd(PPh3_3)4_4 or PdCl2_2(dppf) at 80–100°C.
  • Solvent : Toluene or DMF for solubility and stability.
  • Base : K2_2CO3_3 or Cs2_2CO3_3 to deprotonate intermediates. Monitor reaction progress via TLC and isolate products via column chromatography .

Q. How to resolve contradictions between spectroscopic data and crystallographic results?

  • Methodology : Discrepancies may arise from dynamic effects (e.g., rotational isomerism in solution vs. solid state). Combine:

  • VT-NMR : Variable-temperature NMR to detect conformational changes.
  • X-ray refinement : Use SHELXL’s TWIN/BASF commands to model disorder or twinning in crystals .
  • Complementary techniques : Compare IR and Raman spectra to confirm functional group orientations.

Q. What are the challenges in analyzing the compound’s electronic properties for material science applications?

  • Methodology : The electron-withdrawing cyano and formyl groups create a polarized aromatic system. Techniques include:

  • Cyclic Voltammetry : Measure redox potentials to assess electron-deficient behavior.
  • UV-Vis Spectroscopy : Analyze ππ\pi \rightarrow \pi^* transitions for conjugation effects.
  • Theoretical modeling : HOMO-LUMO gaps calculated via Gaussian or ORCA software guide applications in optoelectronics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-2-cyano-4-formylbenzoate
Reactant of Route 2
Ethyl 3-bromo-2-cyano-4-formylbenzoate

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